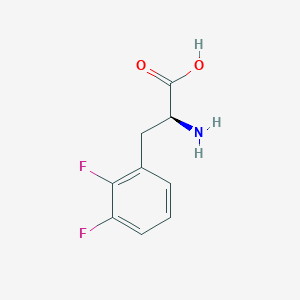

2,3-Difluoro-L-Phenylalanine

Vue d'ensemble

Description

2,3-Difluoro-L-Phenylalanine is an organic compound with the chemical formula C9H9F2NO2 . It is a derivative of phenylalanine, with fluorine atom substitutions at the 2 and 3 positions of the compound . It is a white crystal or crystalline powder .

Synthesis Analysis

Fluorinated phenylalanines, including 2,3-Difluoro-L-Phenylalanine, have been synthesized and have shown significant physiological activity . The synthesis of these compounds often involves the introduction of fluorine into the phenyl, the β-carbon, or the α-carbon of phenylalanines .Molecular Structure Analysis

The molecular weight of 2,3-Difluoro-L-Phenylalanine is 201.17 . Its InChI code is 1S/C9H9F2NO2/c10-6-3-1-2-5 (8 (6)11)4-7 (12)9 (13)14/h1-3,7H,4,12H2, (H,13,14) .Chemical Reactions Analysis

2,3-Difluoro-L-Phenylalanine is used in the synthesis of biologically active organic compounds, drugs, and diagnostic reagents . It is commonly used as a synthetic enzyme inhibitor and as an internal standard in pharmaceutical analysis .Physical And Chemical Properties Analysis

2,3-Difluoro-L-Phenylalanine has a density of 1.379g/cm3 . Its boiling point is 306.9°C at 760 mmHg . It has low solubility in water, can be dissolved under acidic and neutral conditions, and has better solubility under alkaline conditions . It can be decomposed at high temperature .Applications De Recherche Scientifique

Pharmaceutical Applications

Fluorinated phenylalanines, including 2,3-Difluoro-L-Phenylalanine, have had considerable industrial and pharmaceutical applications . They play an important role as potential enzyme inhibitors as well as therapeutic agents .

Protein Stability Enhancement

Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability, especially in therapeutic proteins and peptide-based vaccines . This is particularly beneficial in enhancing the shelf life of therapeutic proteins .

Tumor Ecosystem Imaging

Fluorinated phenylalanines are used in topography imaging of tumor ecosystems using Positron Emission Tomography (PET) . This allows for better visualization and understanding of tumor growth and development.

Enzyme Kinetics Study

Fluorinated amino acids serve as valuable analogues for the investigation of enzyme kinetics . They provide unique insights into the mechanisms of enzymatic reactions.

Protein-Protein and Ligand-Receptor Interactions

Fluorinated amino acids are used as a powerful tool to study protein-protein and ligand-receptor interactions . They help in understanding the structural and functional properties of proteins.

Development of Anti-Cancer Reagents and Vaccines

Due to the unique properties of fluorine, fluorinated amino acids are used to develop anti-cancer reagents and vaccines . They have shown significant potential for future therapeutic applications.

Pharmaceutical Intermediates

2,3-Difluoro-L-Phenylalanine is used as a pharmaceutical intermediate . This means it is used in the synthesis of other pharmaceutical compounds.

Protein Folding and Conformation Study

Fluorinated amino acids, including 2,3-Difluoro-L-Phenylalanine, influence aspects such as protein folding and protein-protein interactions . They are used to examine the conformational changes of proteins and for detection of protein-ligand interaction .

Mécanisme D'action

Target of Action

2,3-Difluoro-L-Phenylalanine, also known as (S)-2-Amino-3-(2,3-difluorophenyl)propanoic acid, is a fluorinated aromatic amino acid . The primary targets of this compound are likely to be enzymes and proteins that interact with phenylalanine, given its structural similarity to this essential amino acid .

Mode of Action

The compound’s interaction with its targets is likely to involve binding to the active sites of enzymes or proteins where phenylalanine would normally bind . The presence of the fluorine atoms could alter the stability and reactivity of the molecules, potentially creating more stable protein folds .

Biochemical Pathways

The affected pathways would be those involving phenylalanine and its metabolic processes. This could include protein synthesis and various metabolic pathways where phenylalanine plays a role . The downstream effects would depend on the specific proteins or enzymes affected and could range from changes in metabolic activity to alterations in protein structure .

Pharmacokinetics

These could include absorption in the gut, distribution throughout the body via the bloodstream, metabolism in the liver, and excretion via the kidneys .

Result of Action

The molecular and cellular effects of 2,3-Difluoro-L-Phenylalanine’s action would depend on the specific targets and pathways affected. Potential effects could include changes in protein structure and function, alterations in metabolic activity, and potential therapeutic applications .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its targets or could affect its stability .

References: Fluorinated Aromatic Amino Acids and its Therapeutic Applications Phenylalanine: Uses, Interactions, Mechanism of Action - DrugBank Online

Safety and Hazards

2,3-Difluoro-L-Phenylalanine has low toxicity, but it is still necessary to pay attention to safe operation . During operation, avoid inhaling dust or contact with the skin and eyes . If contact occurs, rinse immediately with plenty of water and seek medical attention . In addition, it should be stored in a dry, cool place, away from fire and oxidants .

Orientations Futures

Fluorinated amino acids, including 2,3-Difluoro-L-Phenylalanine, play a significant role in peptides and protein studies . They are known to enhance the stability of protein folds and serve as valuable analogues for the investigation of enzyme kinetics, protein-protein, and ligand-receptor interactions . Due to the unique properties of fluorine, fluorinated amino acids are used as a powerful tool to study biological processes and to develop anti-cancer reagents and vaccines . They have great potential for future therapeutic applications .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(2,3-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUXKFDPNKLPHX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)F)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428101 | |

| Record name | 2,3-Difluoro-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

266360-42-3 | |

| Record name | 2,3-Difluoro-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

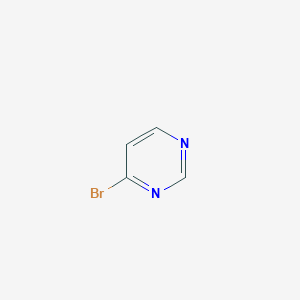

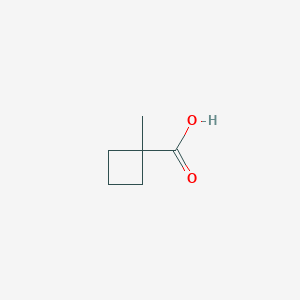

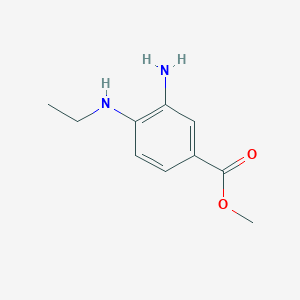

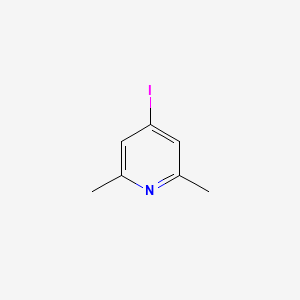

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

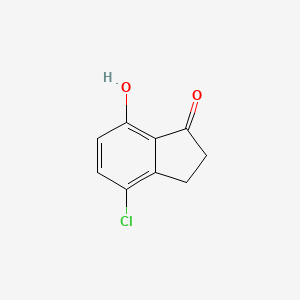

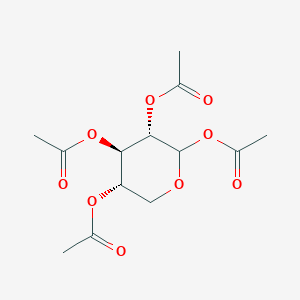

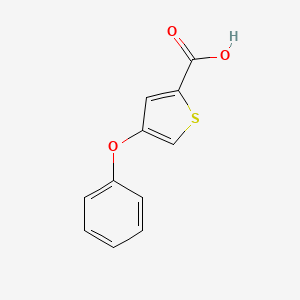

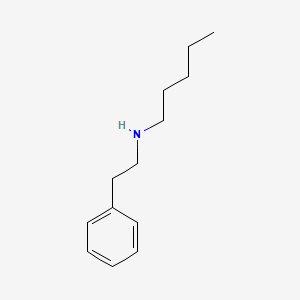

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.